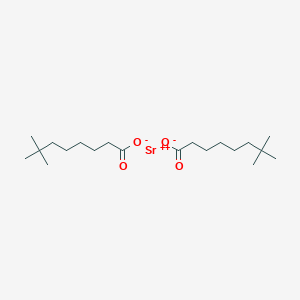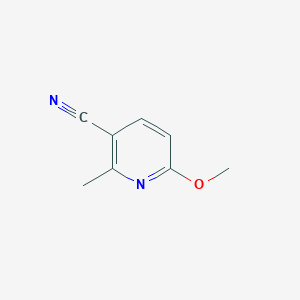
2-(Butan-2-yl)-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-6-methylaniline, also known as 2,6-Dimethylaniline, is an organic compound that belongs to the class of aromatic amines. It is commonly used in the field of organic synthesis and research due to its unique properties and structure.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)-6-methylaniline is not fully understood. However, it is believed to act as a nucleophile due to the presence of the amino group. It can also act as a ligand in coordination chemistry due to the presence of the aromatic ring. These properties make 2-(Butan-2-yl)-6-methylaniline a versatile compound for various applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Butan-2-yl)-6-methylaniline. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Butan-2-yl)-6-methylaniline in lab experiments include its ease of synthesis, high purity, and versatility. It can be used as a building block in the synthesis of various organic compounds and materials. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(Butan-2-yl)-6-methylaniline. One potential area of research is the development of new materials for electronic and optical devices. Another area of research is the use of 2-(Butan-2-yl)-6-methylaniline as a ligand in coordination chemistry. Additionally, further studies on the biochemical and physiological effects of 2-(Butan-2-yl)-6-methylaniline are needed to fully understand its potential applications in the field of medicine.
Conclusion:
In conclusion, 2-(Butan-2-yl)-6-methylaniline is a versatile compound that has many applications in scientific research. Its ease of synthesis, high purity, and unique properties make it a valuable building block for the synthesis of various organic compounds and materials. However, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 2-(Butan-2-yl)-6-methylaniline involves the reaction of 2,6-dimethylphenol with tert-butylamine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields a high purity product. This method is widely used in the synthesis of 2-(Butan-2-yl)-6-methylaniline due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-6-methylaniline has been extensively studied for its applications in various fields of scientific research. It is commonly used as a building block in the synthesis of various organic compounds such as dyes, pharmaceuticals, and polymers. In addition, it has been used in the development of new materials for electronic and optical devices.
Propiedades
Número CAS |
104178-04-3 |
|---|---|
Nombre del producto |
2-(Butan-2-yl)-6-methylaniline |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-butan-2-yl-6-methylaniline |
InChI |
InChI=1S/C11H17N/c1-4-8(2)10-7-5-6-9(3)11(10)12/h5-8H,4,12H2,1-3H3 |
Clave InChI |
DQPHQOPKRDEODQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC(=C1N)C |
SMILES canónico |
CCC(C)C1=CC=CC(=C1N)C |
Sinónimos |
Benzenamine, 2-methyl-6-(1-methylpropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



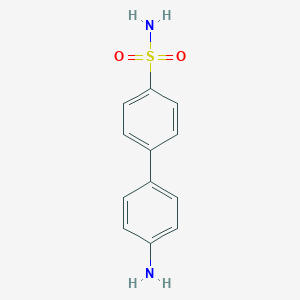
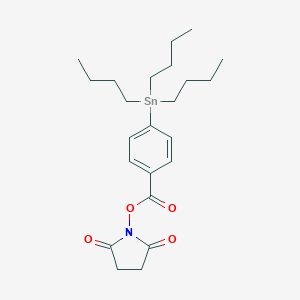
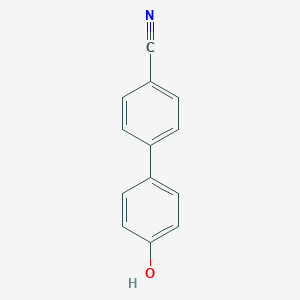

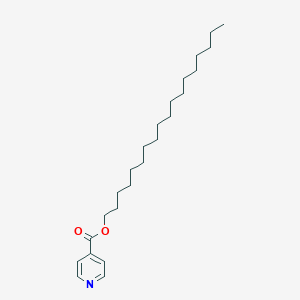
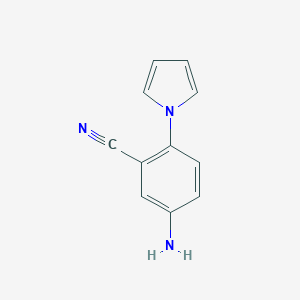
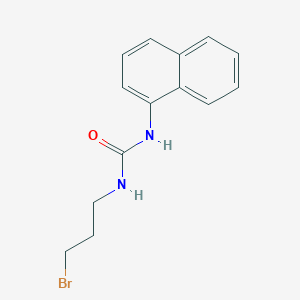
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
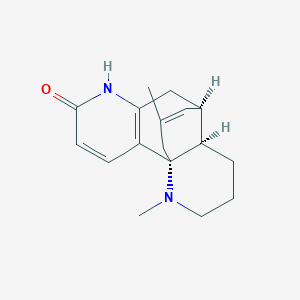
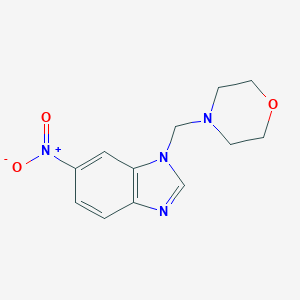
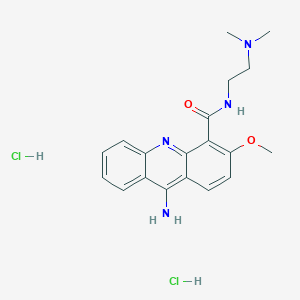
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
